2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide
Description
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide is a hexahydroquinoline derivative characterized by a fused bicyclic core structure with a cyano group at position 3, a furan-2-yl substituent at position 4, and a sulfanyl-acetamide moiety at position 2. The N-cyclopropyl group on the acetamide distinguishes it from structurally related analogs. Its molecular formula is C₂₃H₂₃N₃O₃S (molecular weight: 421.51 g/mol).
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-9-12-17(15-5-2-8-25-15)18-13(3-1-4-14(18)23)22-19(12)26-10-16(24)21-11-6-7-11/h2,5,8,11,17,22H,1,3-4,6-7,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUDPFVITZEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3CC3)C#N)C4=CC=CO4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step process involving the following key stages:
Formation of the hexahydroquinoline core: : This typically involves the reaction of an appropriate aldehyde, a β-ketoester, and an amine in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions.
Introduction of the furan ring: : The furan-2-yl group is often introduced through a palladium-catalyzed coupling reaction between a furan derivative and a halogenated quinoline intermediate.
Cyano group addition: : The cyano group can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with a suitable cyanide source.
Thioether formation: : The hexahydroquinoline core is then functionalized to form the thioether linkage by reacting with an appropriate thiol under basic conditions.
Cyclopropylacetamide synthesis: : Finally, the N-cyclopropylacetamide moiety is introduced through the reaction of the amine with cyclopropylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
Industrial production of this compound would likely scale up the aforementioned synthetic steps using batch or continuous flow processes, with optimization of reaction conditions to ensure high yields and purity. Catalysts and solvents would be chosen for efficiency, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo several types of chemical reactions, including:
Oxidation: : Oxidation reactions involving the furan ring or the thioether linkage can yield sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to form amines under catalytic hydrogenation conditions.
Substitution: : Nucleophilic substitution can modify the quinoline core, introducing various functional groups.
Hydrolysis: : The cyclopropylacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalysts such as palladium on carbon are frequently employed.
Substitution: : Reagents like sodium hydride or other strong bases are used for deprotonation steps.
Hydrolysis: : Acidic conditions might involve hydrochloric acid, while basic conditions might use sodium hydroxide.
Major Products:
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Amines.
Substitution products: : Various substituted quinoline derivatives.
Hydrolysis products: : Corresponding acids and amines.
Scientific Research Applications
Chemistry:
In chemistry, this compound is studied for its unique structural features and reactivity, contributing to the development of new synthetic methodologies and catalytic processes.
Biology:
In biological research, it serves as a potential lead compound for developing new pharmaceuticals, owing to its bioactive functional groups.
Medicine:
Medicinal chemists explore this compound for its potential therapeutic applications, including antiviral, antimicrobial, and anticancer activities.
Industry:
Industrial applications may include the synthesis of advanced materials or as intermediates in the production of dyes, pigments, and other specialized chemicals.
Mechanism of Action
The compound's biological effects are likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The cyano and furan groups may facilitate binding to target sites, while the quinoline core contributes to overall molecular stability and activity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Position 4 Substituent : The furan-2-yl group in the target compound introduces oxygen-based hydrogen-bonding capacity, unlike alkyl or halogenated aryl groups in analogs .
- Functional Groups : Boronate-containing analogs (e.g., ) exhibit distinct reactivity for kinase inhibition, whereas sulfanyl-acetamides may target cysteine proteases or anti-inflammatory pathways .
Physicochemical Properties
- Solubility : The cyclopropyl group may improve lipid solubility compared to polar N-substituents like sulfamoylphenyl (e.g., compounds in ).
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is . The structure features several key functional groups:
- Cyano group : Enhances reactivity and potential biological interactions.
- Furan ring : Known for its diverse pharmacological properties.
- Hexahydroquinoline core : Provides structural stability and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and furan groups play crucial roles in binding to enzymes or receptors involved in various biological pathways. Although detailed mechanisms are yet to be fully elucidated, initial studies suggest that the compound may exhibit:
- Antimicrobial properties : Preliminary tests indicate potential activity against bacterial strains.
- Antioxidant effects : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) |
|---|---|---|
| Pseudomonas aeruginosa | 12.5 | 1 |
| Escherichia coli | 25 | 1 |
These results suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. The percentage of inhibition was calculated based on absorbance readings:
Results indicated a significant ability to scavenge DPPH radicals, suggesting potential applications in preventing oxidative damage in biological systems.
Study on Antimicrobial Effects
A recent study investigated the antimicrobial effects of various derivatives of hexahydroquinoline compounds, including our target compound. The findings highlighted that modifications to the furan and cyano groups significantly influenced antibacterial potency:
"Compounds with enhanced electron-withdrawing groups exhibited increased activity against resistant bacterial strains" .
This suggests that structural modifications could optimize the biological activity of this compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
